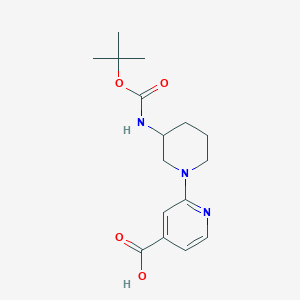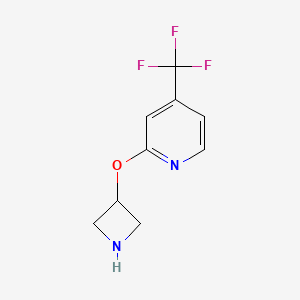![molecular formula C11H17N B1467707 [2-(2-methylpropyl)phenyl]methanamine CAS No. 855278-36-3](/img/structure/B1467707.png)
[2-(2-methylpropyl)phenyl]methanamine
Descripción general
Descripción
[2-(2-methylpropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H17N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with an isobutyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing [2-(2-methylpropyl)phenyl]methanamine involves the reductive amination of 2-isobutylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2-isobutylbenzonitrile using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(2-methylpropyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reducing agents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2-(2-methylpropyl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interaction of amines with biological molecules.
Medicine:
Drug Development: this compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which [2-(2-methylpropyl)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The isobutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes.
Comparación Con Compuestos Similares
Phenylmethanamine: The parent compound without the isobutyl substitution.
(2-Methylphenyl)methanamine: A similar compound with a methyl group instead of an isobutyl group.
(2-Ethylphenyl)methanamine: A compound with an ethyl group substitution.
Uniqueness:
Hydrophobic Interactions: The isobutyl group in [2-(2-methylpropyl)phenyl]methanamine provides stronger hydrophobic interactions compared to methyl or ethyl groups, potentially enhancing its binding affinity in hydrophobic environments.
Steric Effects: The bulkier isobutyl group can influence the steric interactions, affecting the compound’s reactivity and selectivity in chemical reactions.
Propiedades
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPTCBJWXMHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)

![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)

![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)



